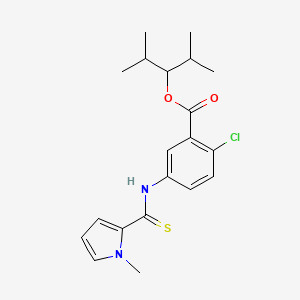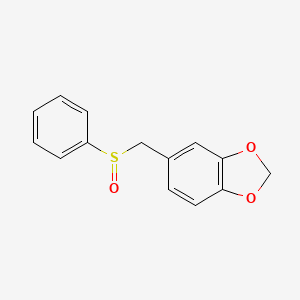
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is a complex organophosphorus compound This compound is characterized by its unique structure, which includes multiple phenyl groups and phosphorus-nitrogen bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine typically involves the reaction of 3-methylphenyl derivatives with phosphorus trichloride and ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The temperature and pressure conditions are carefully monitored to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphorus oxides.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorus pentoxide, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylphosphonium chloride: Another organophosphorus compound with similar coordination properties.
Triphenylphosphine: A widely used ligand in coordination chemistry.
Hexaphenylphosphoramide: A compound with similar structural features and reactivity.
Uniqueness
N(2),N(2),N(4),N(4),N(6),N(6),N(8),N(8)-Octakis(3-methylphenyl)-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetraphosphocine-2,2,4,4,6,6,8,8-octamine is unique due to its multiple phenyl groups and the presence of phosphorus-nitrogen bonds, which confer distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activity make it a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
6944-52-1 |
|---|---|
Molekularformel |
C56H64N12P4 |
Molekulargewicht |
1029.1 g/mol |
IUPAC-Name |
2-N,2-N',4-N,4-N',6-N,6-N',8-N,8-N'-octakis(3-methylphenyl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene-2,2,4,4,6,6,8,8-octamine |
InChI |
InChI=1S/C56H64N12P4/c1-41-17-9-25-49(33-41)57-69(58-50-26-10-18-42(2)34-50)65-70(59-51-27-11-19-43(3)35-51,60-52-28-12-20-44(4)36-52)67-72(63-55-31-15-23-47(7)39-55,64-56-32-16-24-48(8)40-56)68-71(66-69,61-53-29-13-21-45(5)37-53)62-54-30-14-22-46(6)38-54/h9-40,57-64H,1-8H3 |
InChI-Schlüssel |
NLXBARURHGYOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NP2(=NP(=NP(=NP(=N2)(NC3=CC=CC(=C3)C)NC4=CC=CC(=C4)C)(NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C)(NC7=CC=CC(=C7)C)NC8=CC=CC(=C8)C)NC9=CC=CC(=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



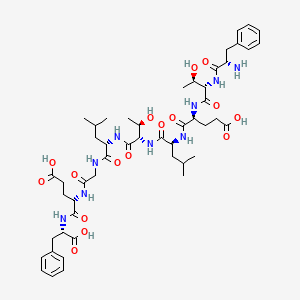
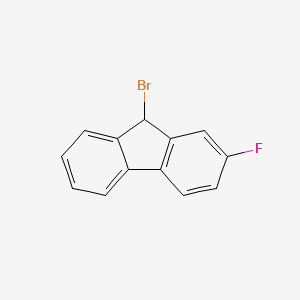
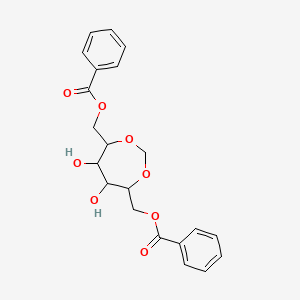
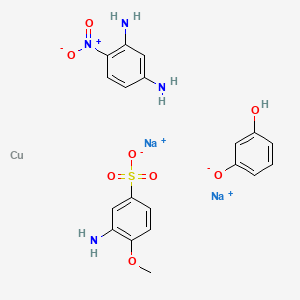
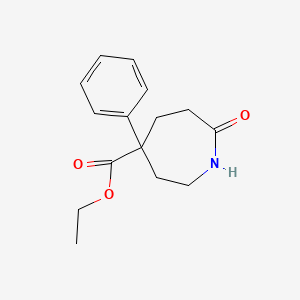

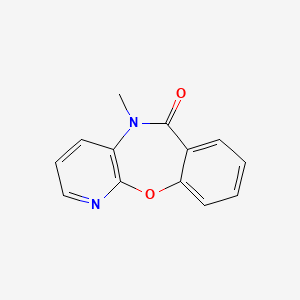
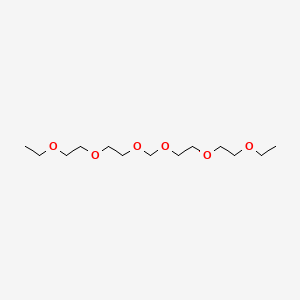
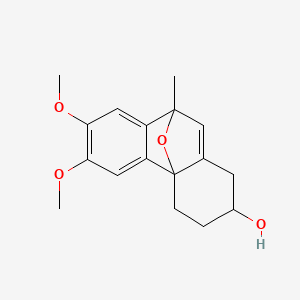
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)

